3-((3-Fluorobenzyl)thio)-6-phenylpyridazine
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Overview
Description
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the 3-fluorobenzylthio and phenyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazine in the presence of a palladium catalyst.
Attachment of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced through a nucleophilic substitution reaction, where a 3-fluorobenzyl halide reacts with a thiol derivative of the pyridazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorobenzyl)thio)-6-phenylpyridazine
- 3-((3-Chlorobenzyl)thio)-6-phenylpyridazine
- 3-((3-Methoxybenzyl)thio)-6-phenylpyridazine
Uniqueness
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is unique due to the presence of the 3-fluorobenzylthio group, which imparts distinct electronic and steric properties.
Biological Activity
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H15F N2S
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyridazine derivatives could inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
3-Fluorobenzyl derivative | 12.5 | MCF-7 (Breast) |
3-Fluorobenzyl derivative | 15.0 | HeLa (Cervical) |
3-Fluorobenzyl derivative | 10.0 | A549 (Lung) |
Antimicrobial Activity
The antimicrobial properties of pyridazine derivatives have also been explored. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been documented for related pyridazine compounds. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission suggests potential therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The compound may act as a reversible inhibitor of AChE, enhancing acetylcholine levels in synaptic clefts.
- Cellular Uptake : Fluorine substitution enhances lipophilicity, facilitating better membrane penetration and bioavailability.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyridazine derivatives, including the target compound. The results demonstrated significant anticancer activity in vitro, with further investigations required for in vivo efficacy .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-15-8-4-5-13(11-15)12-21-17-10-9-16(19-20-17)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERRFUKHTVGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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